molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No. B1630513
CAS RN: 98-46-4
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Patent
US04831193

Procedure details

The nitration step (a) may be effected by using various nitrating agents such as concentrated nitric-sulfuric acid, potassium nitrate--sulfuric acid and nitric acid-acetic acid. The preferred nitrating agent is connected nitric-sulfuric acid. The reaction is carried out by slowly adding fuming nitric acid to a mixture of benzotrifluoride in concentrated sulfuric acid while maintaining the temperature of the reaction between 0° to 40° C., preferably 20°-30° C. When the addition is complete, the reaction is allowed to continue for 1 to 2 hours, preferably 1 hour at room temperature. 3-Nitrobenzotrifluoride is isolated from the reaction mixture by conventional techniques.
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[N+]([O-])(O)=O.C(O)(=O)C.[N+]([O-])(O)=O.[C:18]1([C:24]([F:27])([F:26])[F:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>S(=O)(=O)(O)O>[N+:1]([C:20]1[CH:19]=[C:18]([C:24]([F:27])([F:26])[F:25])[CH:23]=[CH:22][CH:21]=1)([O-:4])=[O:2] |f:0.1,2.3|

Inputs

Step One
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)(=O)O
Step Four
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between 0° to 40° C.
CUSTOM
Type
CUSTOM
Details
preferably 20°-30° C
ADDITION
Type
ADDITION
Details
When the addition

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.